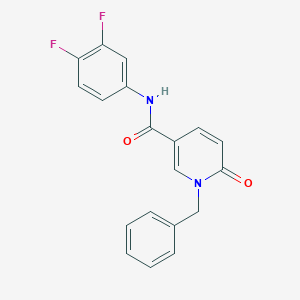

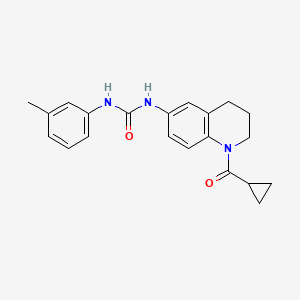

1-benzyl-N-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as L-type calcium channel blocker, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is synthesized using a multi-step process, and its mechanism of action involves the inhibition of calcium ion influx into cells. In

Scientific Research Applications

Chemical Synthesis and Imidization Studies

Research conducted by Koton et al. (1984) examined the kinetics of transformation of polyamic acid into a copolymer containing imide and isoimide rings, highlighting the influence of the reaction medium on the formation of these structures. The study provided insights into the chemical imidization process, crucial for understanding the synthesis and applications of polyimides and related compounds (Koton, Kudryavtsev, Zubkov, Yakimanskiĭ, Meleshko, & Bogorad, 1984).

Applications in Pervaporation Membranes

Xu and Wang (2015) explored the synthesis of novel carboxyl-containing polyimides for ethanol dehydration via pervaporation, demonstrating the potential application of such compounds in separation processes. This work sheds light on the utility of polyimides synthesized from similar chemical frameworks in enhancing membrane performance for industrial separations (Xu & Wang, 2015).

Functionalization Reactions

Yıldırım, Kandemirli, and Demir (2005) investigated the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. Their work contributes to the broader understanding of the chemical behavior of related dihydropyridine derivatives, which is valuable for the design of novel organic compounds with specific functionalities (Yıldırım, Kandemirli, & Demir, 2005).

Antimicrobial Activity

A study by Devarasetty, Vantikommu, Anireddy, and Srinivas (2019) synthesized novel dihydropyrimidine derivatives to assess their antimicrobial activity, demonstrating the potential pharmaceutical applications of compounds with a similar structural basis. This research contributes to the development of new antimicrobial agents, highlighting the versatility of dihydropyridine derivatives in medicinal chemistry (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).

Synthesis and Characterization of Polyamides

Research by Choi and Jung (2004) on the synthesis and characterization of new aromatic polyamides containing n-alkylphenylimide units demonstrates the application of dihydropyridine derivatives in creating materials with enhanced thermal stability and solubility. This study underscores the importance of structural modifications in tailoring the properties of polymeric materials for advanced applications (Choi & Jung, 2004).

properties

IUPAC Name |

1-benzyl-N-(3,4-difluorophenyl)-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O2/c20-16-8-7-15(10-17(16)21)22-19(25)14-6-9-18(24)23(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGIVRSBEHQCGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

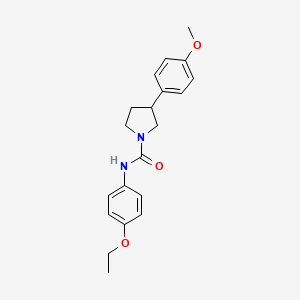

![(E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2690338.png)

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2690339.png)

![Methyl 4-(2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2690340.png)

![2-(2-(4-(2-(1,3-dioxoisoindolin-2-yl)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2690350.png)

![2-[[3-[3-(Homoveratrylamino)-3-keto-propyl]-4-keto-quinazolin-2-yl]thio]acetic acid ethyl ester](/img/structure/B2690354.png)

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2690356.png)